N-Boc-3-amino-4-pyridine carboxaldehyde

Beschreibung

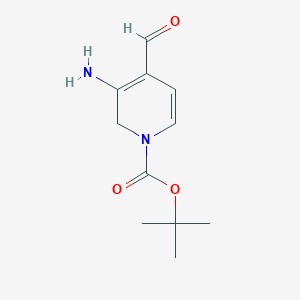

N-Boc-3-amino-4-pyridine carboxaldehyde (CAS names: 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, N-(3-Formyl-4-pyridyl)-2,2-dimethylpropanamide) is a protected pyridine derivative featuring a tert-butoxycarbonyl (Boc) group on the 3-amino position and a formyl (-CHO) group at the 4-position of the pyridine ring . This compound is pivotal in medicinal and organic chemistry due to its dual functional groups: the Boc group enhances stability during synthesis, while the aldehyde serves as a reactive handle for further derivatization, such as in Schiff base formation or nucleophilic additions.

Synthesis typically involves sequential protection and functionalization steps. For instance, outlines a method where hydrazine reacts with 6-chloronicotinic acid to form 6-hydrazinenicotinic acid, followed by Boc protection using di-tert-butyl dicarbonate . This approach highlights the compound’s role as an intermediate in constructing complex heterocycles.

Eigenschaften

Molekularformel |

C11H16N2O3 |

|---|---|

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

tert-butyl 3-amino-4-formyl-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h4-5,7H,6,12H2,1-3H3 |

InChI-Schlüssel |

RFMFRMPOQMIOKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(=C(C=C1)C=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinecarboxaldehydes

The position of the aldehyde group relative to the pyridine nitrogen significantly impacts electronic and steric properties:

- 2-Pyridinecarboxaldehyde : The aldehyde at the 2-position experiences strong electron-withdrawing effects from the adjacent nitrogen, enhancing electrophilicity. This isomer is more reactive in nucleophilic additions compared to 3- or 4-substituted analogs .

- 3-Pyridinecarboxaldehyde: Substitution at the 3-position reduces conjugation with the nitrogen lone pair, resulting in moderate reactivity. Unprotected 3-amino derivatives are prone to oxidation, necessitating protective strategies like Boc groups .

- 4-Pyridinecarboxaldehyde (as in the target compound): The aldehyde at the 4-position exhibits balanced electronic effects, making it versatile for coupling reactions. The Boc group further stabilizes the amino moiety, enabling controlled functionalization .

Table 1: Comparison of Pyridinecarboxaldehyde Isomers

*EWG = Electron-withdrawing group

Heterocyclic Aldehydes with Varied Core Structures

- 4-Quinoline Carboxaldehyde (): Features a fused benzene-pyridine ring system. The extended conjugation increases π-stacking capacity, making it favorable for antimalarial and anticancer agents. However, steric hindrance from the fused ring limits its reactivity compared to pyridine analogs .

- Pyrrole-2-carboxaldehyde (): A five-membered heterocycle with a conjugated but less aromatic system. Its aldehyde is highly reactive due to pyrrole’s electron-rich nature, though it is less stable under acidic conditions compared to pyridine derivatives .

- Thiophene-2-carboxaldehyde (): The sulfur atom in thiophene enhances electron delocalization, yielding a moderately reactive aldehyde. Thiophene derivatives are preferred in materials science due to their conductivity and thermal stability .

Table 2: Heterocyclic Aldehydes Comparison

Functional Group Variations

- N-Methyl-4-pyridone-3-carboxamide (): Replaces the aldehyde with a carboxamide group. This substitution eliminates electrophilicity but enhances hydrogen-bonding capacity, making it a metabolite (e.g., nicotinamide derivatives) with reduced cytotoxicity compared to aldehydes .

- Methoxy dicyclopentadiene carboxaldehyde (): A bicyclic aldehyde regulated by IFRA for fragrance safety. Its complex structure and steric demands contrast sharply with pyridinecarboxaldehydes, limiting its use in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.